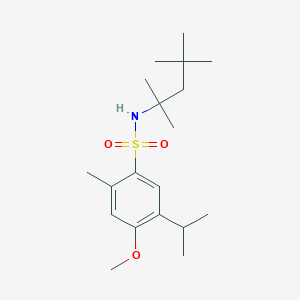![molecular formula C19H28N4O3 B6417902 1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione CAS No. 899997-40-1](/img/structure/B6417902.png)
1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione (TMPND) is a novel small molecule with potential applications in various scientific fields. TMPND is a heterocyclic compound, which is composed of an oxazolo[3,2-g]purine ring fused to a nonyl chain. It has a molecular weight of 302.47 g/mol and a melting point of 135-136 °C. TMPND has been studied for its potential applications in various scientific fields, including drug design, materials science, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in the production of tumor cells. It is also believed that this compound has anti-inflammatory and anti-bacterial activities due to its ability to interact with proteins and enzymes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of tumor cells and to have anti-inflammatory and anti-bacterial activities. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in treating oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, it is relatively non-toxic and has low solubility in water. However, this compound is not very soluble in organic solvents, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the use of 1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione. One potential direction is to further explore its potential applications in drug design. Additionally, this compound could be studied for its potential use in materials science and biochemistry. Furthermore, this compound could be studied for its potential use in imaging applications. Finally, further research could be conducted to explore the biochemical and physiological effects of this compound.
Métodos De Síntesis
1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione can be synthesized using a variety of methods. The most common method is the condensation of 2,4-dinitrophenylhydrazine with trimethyl nonylaldehyde. The reaction is carried out in aqueous ethanol at a temperature of 80-90 °C. The product is then purified by recrystallization and the product is collected by filtration. Other methods, such as the reaction of trimethyl nonylaldehyde with 1,3-diphenyl-2-propanone, have also been reported.
Aplicaciones Científicas De Investigación
1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has been studied for its potential applications in various scientific fields. In drug design, this compound has been shown to have anti-tumor properties, as well as anti-inflammatory and anti-bacterial activities. In materials science, this compound has been studied for its potential use as a corrosion inhibitor. In biochemistry, this compound has been studied for its potential use as a fluorescent dye for imaging applications.
Propiedades
IUPAC Name |
4,7,8-trimethyl-2-nonylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-5-6-7-8-9-10-11-12-22-17(24)15-16(21(4)19(22)25)20-18-23(15)13(2)14(3)26-18/h5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIXNTYNFXBETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide](/img/structure/B6417819.png)
![N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6417837.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B6417848.png)
![2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6417858.png)
![4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417862.png)
![3-chloro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417864.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417871.png)
![4-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B6417879.png)
![ethyl 2-{1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate](/img/structure/B6417880.png)
![1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6417894.png)
![N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6417910.png)
![2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6417913.png)
![N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide](/img/structure/B6417915.png)

